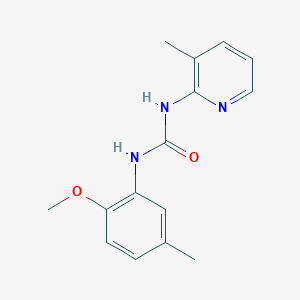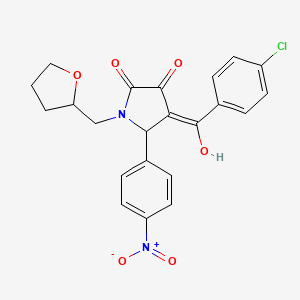
N-(2-methoxy-5-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-5-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea, also known as MMPU, is a chemical compound that has been widely studied for its potential applications in scientific research. MMPU is a selective antagonist of the transient receptor potential melastatin 8 (TRPM8) channel, which plays a crucial role in the sensation of cold temperatures.
Aplicaciones Científicas De Investigación
N-(2-methoxy-5-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of pain management. This compound has been shown to have analgesic effects in animal models of neuropathic pain. Additionally, this compound has been studied for its potential use in treating cold-induced pain, as TRPM8 channels play a crucial role in the sensation of cold temperatures.
Mecanismo De Acción
N-(2-methoxy-5-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea acts as a selective antagonist of the TRPM8 channel, which is a non-selective cation channel that is activated by cold temperatures and cooling agents such as menthol. By blocking the TRPM8 channel, this compound inhibits the influx of calcium ions into cells, which leads to a reduction in pain and cold sensitivity.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its analgesic effects, this compound has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory conditions such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-methoxy-5-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea is its selectivity for the TRPM8 channel, which allows for targeted inhibition of this channel without affecting other ion channels. This selectivity makes this compound a useful tool for studying the role of TRPM8 channels in pain and cold sensitivity. However, one limitation of this compound is its relatively low potency, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are a number of future directions for research on N-(2-methoxy-5-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea. One area of interest is the development of more potent TRPM8 antagonists that may be more effective in treating pain and cold sensitivity. Additionally, further research is needed to better understand the role of TRPM8 channels in cancer and inflammation, and to explore the potential of this compound as a therapeutic agent in these conditions. Finally, the development of new methods for synthesizing this compound may lead to more efficient and cost-effective production of this compound.
Métodos De Síntesis
The synthesis of N-(2-methoxy-5-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea involves the reaction of 2-amino-3-methylpyridine with 2-methoxy-5-methylbenzoyl isocyanate. The resulting intermediate is then reacted with N-methyl-N-(3-pyridyl) urea to yield this compound. The synthesis of this compound has been optimized to produce high yields and purity.
Propiedades
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-(3-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-10-6-7-13(20-3)12(9-10)17-15(19)18-14-11(2)5-4-8-16-14/h4-9H,1-3H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQWOTQULIEYHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=C(C=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-hydroxy-4-(4-isopropoxybenzoyl)-5-(3-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5402077.png)
![allyl 2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acrylate](/img/structure/B5402086.png)

![3-chloro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5402112.png)
![4-cyclopentyl-N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpyrimidin-2-amine](/img/structure/B5402115.png)
![3-{1-cyano-2-[5-(2-methoxy-4-nitrophenyl)-2-furyl]vinyl}benzonitrile](/img/structure/B5402123.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-5-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5402130.png)
![2-[2-(2-furyl)phenyl]-1-(tetrahydro-3-thienyl)-1H-imidazole](/img/structure/B5402131.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(5-fluoro-1-methyl-1H-indol-3-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5402151.png)
![2-{[4-(aminosulfonyl)phenyl]thio}-N-cyclohexylacetamide](/img/structure/B5402155.png)

![1-[3-(difluoromethoxy)phenyl]-3-[4-(2-fluorobenzyl)-1-piperazinyl]-2-propen-1-one](/img/structure/B5402159.png)
![2-[(4-chlorophenyl)sulfonyl]-3-[2-(2-isopropyl-5-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylonitrile](/img/structure/B5402161.png)
![ethyl 2-(2-hydroxybenzylidene)-7-methyl-3-oxo-5-(2-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5402163.png)
